- Coordinated molecularly imprinted-based ratiometric sensor for electrochemical sensing of hazardous ciprofloxacin based on nitrogen and sulfur co-doped porous carbon/silver nanoparticles hybridMicrochemical Journal, 2023, 193,,
Cas no 931-03-3 (1H-Pyrrole-3-carboxylic acid)

1H-Pyrrole-3-carboxylic acid structure
Nombre del producto:1H-Pyrrole-3-carboxylic acid
Número CAS:931-03-3
MF:C5H5NO2
Megavatios:111.098701238632
MDL:MFCD00800594
CID:40294
PubChem ID:125307897
1H-Pyrrole-3-carboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Pyrrole-3-carboxylic acid
- Pyrrole-3-carboxylic Acid
- C5H5NO2
- 3-CARBOXYPYRROLE
- PYHrole-3-carboxylic Acid
- PYRROLE-3-CARBOXYLIC
- PYRROLE-3-CARBOXYLIC ACID HYDRATE
- Pyrrole-3-carboxylic acid (6CI, 7CI, 8CI)
- MFCD00800594
- AC-709
- CHEBI:68076
- PKN
- 1H-pyrrole-3-carboxylicacid
- Q27136569
- Z1154253207
- 3-pyrrolecarboxylic acid
- Q-101890
- P1899
- BDBM50543165
- CHEMBL79155
- EN300-73588
- FT-0649423
- 931-03-3
- 931-03-3 336100-46-0(hydrate)
- 1H-pyrrol-3-carbonsäure
- 1h-pyrrole-3-carboxylic acid anhydrous
- NoName_35
- 3-pyrrole-carboxylic acid
- D4DY7P2L2D
- FG-0412
- SY004601
- AKOS005146214
- CS-W002692
- AM20120340
- DTXSID90900989
- pyrrole 3-carboxylic acid
- 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylicacid
- SCHEMBL153032
- Pyrrole-3-carboxylic acid, >=96%
- MB01464
- BCP08157
- DOYOPBSXEIZLRE-UHFFFAOYSA-N
- DB-016186
- STL554792
- pyrrole-3-carboxylate
- BBL100998
-
- MDL: MFCD00800594
- Renchi: 1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8)
- Clave inchi: DOYOPBSXEIZLRE-UHFFFAOYSA-N
- Sonrisas: O=C(C1=CNC=C1)O
- Brn: 108642
Atributos calculados
- Calidad precisa: 111.03200
- Masa isotópica única: 111.032
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 1
- Complejidad: 103
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 53.1A^2
- Xlogp3: 0.2
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.383g/cm3
- Punto de fusión: 148°C(dec.)(lit.)
- Punto de ebullición: 340.3ºCat760mmHg
- Punto de inflamación: 159.6℃
- índice de refracción: 1.604
- Coeficiente de distribución del agua: Soluble in water.
- PSA: 53.09000
- Logp: 0.71290
1H-Pyrrole-3-carboxylic acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H319
- Declaración de advertencia: P264-P280-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
1H-Pyrrole-3-carboxylic acid Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrole-3-carboxylic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23156-100mg |
1H-Pyrrole-3-carboxylic acid |
931-03-3 | 98% | 100mg |
¥25.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046917-1g |
Pyrrole-3-carboxylic acid |
931-03-3 | 98% | 1g |
¥81.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046917-5g |
Pyrrole-3-carboxylic acid |
931-03-3 | 98% | 5g |
¥457.00 | 2024-04-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032597-1g |
1H-Pyrrole-3-carboxylic acid |
931-03-3 | 95% | 1g |
¥80 | 2024-05-20 | |
Key Organics Ltd | FG-0412-10G |
1H-pyrrole-3-carboxylic acid |
931-03-3 | >97% | 10g |
£80.00 | 2025-02-09 | |
Chemenu | CM198592-5g |
1H-Pyrrole-3-carboxylic acid |
931-03-3 | 95%+ | 5g |
$76 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046917-25g |
Pyrrole-3-carboxylic acid |
931-03-3 | 98% | 25g |
¥1622.00 | 2024-04-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55383-250mg |
Pyrrole-3-carboxylic acid, 98+% |
931-03-3 | 98+% | 250mg |
¥2330.00 | 2023-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124050-500MG |
1H-pyrrole-3-carboxylic acid |
931-03-3 | 97% | 500MG |
¥ 105.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124050-10G |
1H-pyrrole-3-carboxylic acid |
931-03-3 | 97% | 10g |
¥ 1,062.00 | 2023-04-12 |
1H-Pyrrole-3-carboxylic acid Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Cupric chloride ; 3 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrrolesJournal of Organic Chemistry, 1990, 55(26), 6317-28,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Functionalization of 2-Trifluoromethyl-1H-pyrrole: A Convenient Entry into Advanced Fluorinated Building Blocks Including all Isomeric 2-(Trifluoromethyl)prolinesEuropean Journal of Organic Chemistry, 2020, 2020(25), 3896-3905,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Product subclass 14: aryllithium and hetaryllithium compoundsScience of Synthesis, 2006, 8, 357-426,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Structure of batrachotoxin, a steroidal alkaloid from the Colombian arrow poison frog, phyllobates aurotaenia, and partial synthesis of batrachotoxin and its analogs and homologsJournal of the American Chemical Society, 1969, 91(14), 3931-8,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 24 h, rt
Referencia
- A new synthetic route to 3-polyfluoroalkyl-containing pyrrolesTetrahedron Letters, 2008, 49(7), 1184-1187,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase ActivityJournal of Medicinal Chemistry, 2020, 63(17), 9464-9483,
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol
Referencia
- The protecting-directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrrolesJournal of the Chemical Society, 1983, (1), 93-102,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Preparation of novobiocin analogs having modified glycoside moieties as antitumor agents, United States, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Chlorodimethylaluminum Solvents: Toluene , Hexane ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium carbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium carbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Carboxylation of indoles and pyrroles with CO2 in the presence of dialkylaluminum halidesTetrahedron Letters, 2009, 50(31), 4512-4514,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- A facile and efficient synthesis of pyrrole-3-carboxylic acid from pyrroleOrganic Preparations and Procedures International, 1986, 18(4), 283-5,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Solvents: Dimethylformamide ; 24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referencia
- Synthesis of cyclic chiral α-amino boronates by copper-catalyzed asymmetric dearomative borylation of indolesChemical Science, 2018, 9(26), 5855-5859,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Product class 13: 1H-pyrrolesScience of Synthesis, 2002, 9, 441-552,
Synthetic Routes 15
Condiciones de reacción
Referencia
- 3-Lithiopyrroles by halogen-metal interchange of 3-bromo-1-(triisopropylsilyl)pyrroles. Synthesis of verrucarin E and other 3-substituted pyrrolesHelvetica Chimica Acta, 1984, 67(4), 1168-72,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
- Synthesis of pyrrole-3-carboxylic acidYingyong Huagong, 2013, 42(5), 860-862,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sodium hypochlorite Catalysts: Sodium hydroxide Solvents: Water ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Referencia
- Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a CatalystLetters in Organic Chemistry, 2018, 15(6), 534-539,
1H-Pyrrole-3-carboxylic acid Raw materials
- 1H-Pyrrole-3-carboxylicacid, 1-(phenylsulfonyl)-
- 1H-Pyrrole-3-carboxylic acid, 1-[tris(1-methylethyl)silyl]-
- 3-Buten-2-ol, 2-(aminomethyl)-1-chloro-4-ethoxy-1,1-difluoro-, (3E)-
- 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(TRIPHENYLMETHYL)-
- 1-[tris(propan-2-yl)silyl]-1H-pyrrole
- 1H-Pyrrole-3-carbaldehyde
- 1-Tosyl-1H-pyrrole-3-carboxylic Acid
- 1H-Pyrrole-3-carboxylic acid
1H-Pyrrole-3-carboxylic acid Preparation Products
1H-Pyrrole-3-carboxylic acid Literatura relevante
-
Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375
-
Soumya Rastogi,Estelle Marchal,Imam Uddin,Brandon Groves,Julie Colpitts,Sherri A. McFarland,Jeffery T. Davis,Alison Thompson Org. Biomol. Chem. 2013 11 3834
-
Sajita Shah,Chaemin Lee,Hyukjae Choi,Jaya Gautam,Hyeonjin Jang,Geum Jin Kim,Yu-Jeong Lee,Chhabi Lal Chaudhary,Sang Won Park,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2016 14 4829
-
Varun Bhardwaj,Divya Gumber,Vikrant Abbot,Saurabh Dhiman,Poonam Sharma RSC Adv. 2015 5 15233
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem. 2014 5 5247
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:931-03-3)1H-Pyrrole-3-carboxylic acid

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):230.0/921.0